Heptanedial
Overview
Description
It is a colorless liquid with a distinctive odor and is soluble in water and various organic solvents such as alcohols, ethers, and esters . Heptanedial is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Heptanedial can be synthesized through several methods. One common method involves the oxidation of heptanal (heptanaldehyde) using oxidizing agents such as oxygen in the presence of a catalyst . Another method involves the hydroformylation of 1-hexene followed by oxidation . Industrial production methods typically involve the use of large-scale oxidation processes to obtain this compound in high yields.
Chemical Reactions Analysis
Heptanedial undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield heptanol, a useful intermediate in organic synthesis.
Aldol Reactions: This compound can participate in aldol reactions, forming larger molecules through the condensation of aldehyde groups.
Condensation Reactions: This compound can undergo condensation reactions with phenols to form cyclic oligomers and polymers.
Scientific Research Applications
Heptanedial has several scientific research applications:
Mechanism of Action
The mechanism of action of heptanedial involves its reactivity with various functional groups. In aldol reactions, this compound acts as an electrophile, reacting with nucleophiles such as enolates to form larger molecules . In oxidation reactions, this compound is converted to heptanoic acid through the addition of oxygen atoms . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
Heptanedial is similar to other alkanedials and aldehydes, such as hexanedial and octanedial. its unique seven-carbon chain length gives it distinct properties and reactivity. For example:
Hexanedial: A six-carbon alkanedial with similar reactivity but different physical properties.
Octanedial: An eight-carbon alkanedial with slightly different reactivity and applications.
Heptanal: A seven-carbon aldehyde that can be oxidized to this compound.
This compound’s unique chain length and reactivity make it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
heptanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7-9/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLBRPUFHUSCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201246 | |
Record name | Heptanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53185-69-6 | |
Record name | Heptanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53185-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanedial | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptanedial | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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